6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a bromine atom attached to a pyrrolo[3,2-c]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a building block for the synthesis of various pharmaceutical compounds. Its molecular formula is , and it is classified under the category of pyrrolopyridines, which are known for their biological activity and structural diversity.
The synthesis of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be achieved through several methods:
The choice of synthetic route often depends on the desired functionalization and the scale of production. For industrial applications, automated reactors may be utilized to enhance consistency and efficiency in the bromination process. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity.
The molecular structure of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine features a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of the bromine atom at the 6-position significantly influences its reactivity and biological activity.
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions:
The reactivity of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine makes it a versatile intermediate in organic synthesis. Common reagents for substitution reactions include sodium azide or potassium thiolate, while oxidizing agents such as potassium permanganate may be employed for oxidation processes.
The primary mechanism of action for 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, it inhibits their activity, which is crucial for cell proliferation and survival.
The inhibition of FGFRs leads to several biochemical effects:
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is stable under standard laboratory conditions but may undergo degradation or reaction when exposed to strong oxidizing agents or extreme pH conditions.
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several significant applications in scientific research:
The pyrrolo[3,2-c]pyridine scaffold represents a privileged heterocyclic system in drug discovery, characterized by a bicyclic structure fusing pyrrole and pyridine rings at specific positions. This isomer positions the pyrrole nitrogen adjacent to the bridgehead carbon, creating a unique electronic environment that enhances hydrogen-bonding capabilities and dipole interactions with biological targets [5] . The scaffold’s planar geometry facilitates deep penetration into enzyme binding pockets, while its aromaticity contributes to π-π stacking interactions critical for target engagement.
Structurally, the pyrrolo[3,2-c]pyridine core serves as a bioisostere for purines and indoles, enabling the mimicry of endogenous ligands. This property underpins its versatility across therapeutic areas. For example, derivatives exhibit nanomolar antiproliferative activity against melanoma (A375P) and breast cancer (MCF-7) cell lines by inhibiting kinases and tubulin polymerization [2] [8]. The nitrogen-rich framework also enhances solubility and metabolic stability compared to carbocyclic analogues, addressing key pharmacokinetic challenges in drug design [5].
Table 1: Key Bioactive Pyrrolopyridine Isomers in Drug Discovery
Isomer | Nitrogen Positions | Representative Bioactivity | Clinical Relevance |
---|---|---|---|
Pyrrolo[3,2-c]pyridine | 1, 3, 5, 7a | Tubulin inhibition, Kinase modulation | Anticancer candidates (e.g., 10t) |
Pyrrolo[3,4-c]pyridine | 1, 3, 5, 7 | Aldose reductase inhibition | Antidiabetic research |
Pyrrolo[2,3-b]pyridine | 1, 3, 5, 6 | JAK/STAT inhibition | Immunomodulatory agents |
Bromination at the C6 position of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine introduces strategic advantages for molecular diversification and target interaction. Bromine serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid generation of structure-activity relationships (SAR) [3] [6]. The 6-bromo derivative (CAS: 2089325-19-7; Molecular Formula: C₇H₈BrClN₂; MW: 235.51) exhibits distinct reactivity due to bromine’s electron-withdrawing effect, which polarizes the ring system and enhances halogen bonding with biomolecular targets [4].
The steric and electronic properties of the bromine atom improve binding selectivity in kinase domains. In combretastatin-inspired anticancer agents, 6-bromo substitution constrains molecular conformation, augmenting tubulin polymerization inhibition (IC₅₀: 0.12 μM for compound 10t in HeLa cells) [8]. Additionally, bromine enhances membrane permeability by increasing lipophilicity (logP: ~2.8), as evidenced by cellular uptake studies in melanoma models [2].
Table 2: Molecular Properties of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride
Property | Value/Descriptor | Method/Reference |
---|---|---|
CAS Registry Number | 2089325-19-7 | PubChem [1] [3] |
Molecular Formula | C₇H₈BrClN₂ | PubChem CID 118988271 [1] |
SMILES | BrC₁=CC(NCC₂)=C₂C=N₁.[H]Cl | PubChem [1] |
Storage Conditions | 2-8°C (under inert atmosphere) | Supplier data [3] [10] |
Key Synthetic Application | Suzuki coupling precursor | Anticancer agent synthesis [8] |
Pyrrolopyridine scaffolds trace their origins to natural alkaloids like camptothecin, though the [3,2-c] isomer emerged more recently as a synthetic pharmacophore. Early work (2000–2010) focused on unsubstituted scaffolds for CNS targets, revealing limitations in bioavailability . The strategic incorporation of bromine at C6 marked a turning point, enabling targeted diversification via cross-coupling. This approach gained traction after 2010 with advances in catalytic chemistry, particularly palladium/N-heterocyclic carbene systems that tolerate the scaffold’s basic nitrogen [6] [8].
Key milestones include:
Table 3: Evolution of Key Pyrrolo[3,2-c]pyridine-Based Drug Candidates
Year | Compound Class | Therapeutic Target | Key Advancement |
---|---|---|---|
2011 | Diarylureas (8g, 9d) | Melanoma cell lines | IC₅₀ = 0.1 μM; >10× selectivity over fibroblasts |
2022 | Vinylogous CA-4 mimics | Tubulin polymerization | Overcame cis-olefin instability via scaffold constraint |
2024 | 6-Aryl derivatives (10t) | Colchicine-binding site | IC₅₀ = 0.12 μM (HeLa); induced G2/M arrest |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: